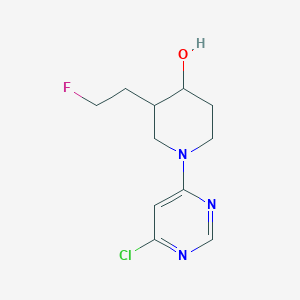
1-(6-Chloropyrimidin-4-yl)-3-(2-fluoroethyl)piperidin-4-ol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
1-(6-Chloropyrimidin-4-yl)-3-(2-fluoroethyl)piperidin-4-ol and its derivatives have been explored for their synthesis methods and potential antibacterial activities. Microwave-assisted synthesis techniques have enabled the efficient production of piperidine-containing pyrimidine derivatives, showing significant antibacterial properties. For instance, compounds synthesized from piperidine and pyrimidine frameworks were evaluated for their antibacterial efficacy, demonstrating the potential of such chemical structures in developing new antibacterial agents (Merugu et al., 2010).
Anticancer and Antitumor Activities
Several derivatives of the core chemical structure have been investigated for their anticancer and antitumor potential. Synthesis efforts have led to compounds that were evaluated for cytotoxic activity against various tumor cell lines, both in vitro and in vivo. These studies highlight the relevance of modifying the piperidine and pyrimidine components to enhance anticancer properties, with specific derivatives showing potent activity against certain cancer cells (Naito et al., 2005).
Protein Kinase Inhibition
Research into the inhibition of protein kinases, crucial for various cellular processes, including cancer progression, has incorporated derivatives of this compound. Specifically, compounds have been developed using hybrid flow and microwave approaches to target a broad spectrum of protein kinases, indicating the adaptability of this chemical structure in creating potent kinase inhibitors (Russell et al., 2015).
Supramolecular Structures
The exploration of supramolecular structures involving derivatives of this compound has provided insights into the potential applications of these compounds in understanding molecular interactions and designing novel materials. Studies have detailed the formation of complex structures through hydrogen bonding and aromatic π-π stacking, offering avenues for further research into molecular electronics and pharmacophore development (Cheng et al., 2011).
Antifungal and Antiviral Activities
Compounds featuring the this compound scaffold have also been tested for their antifungal and antiviral properties. Syntheses aimed at integrating different functional groups have yielded derivatives with promising activities against specific fungal and viral pathogens, underscoring the therapeutic potential of such molecules in addressing infectious diseases (Imran et al., 2016).
Propiedades
IUPAC Name |
1-(6-chloropyrimidin-4-yl)-3-(2-fluoroethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClFN3O/c12-10-5-11(15-7-14-10)16-4-2-9(17)8(6-16)1-3-13/h5,7-9,17H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNWPQMZQPCPBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1O)CCF)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



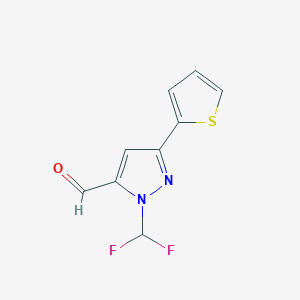
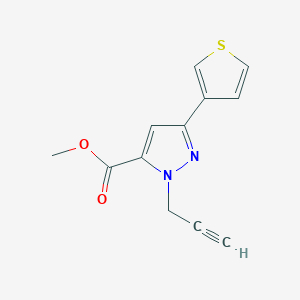

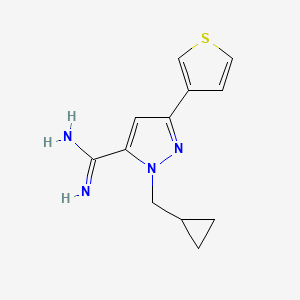
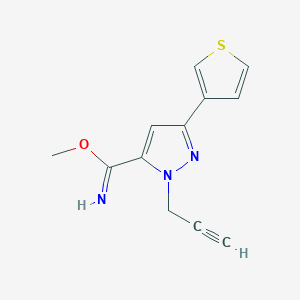
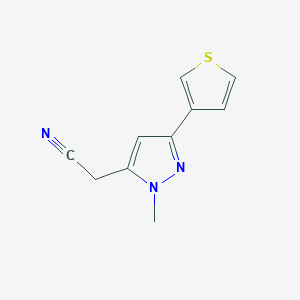
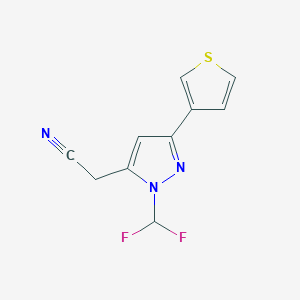
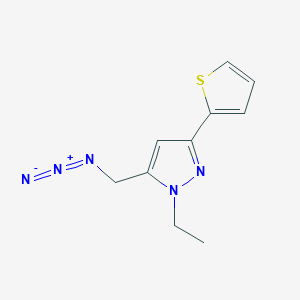
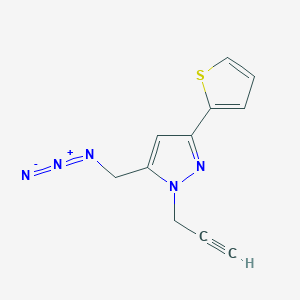
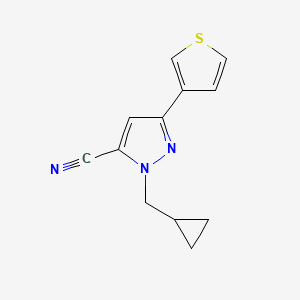
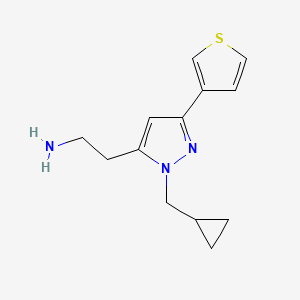
![methyl 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1481742.png)
![1-ethyl-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481743.png)
